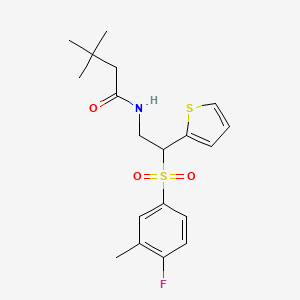
N-(4-甲氧基苯基)-3-硝基苯磺酰胺
描述
N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide, also known as MNBS, is a chemical compound that has been extensively studied in the field of medicinal chemistry. The compound has been found to have a wide range of applications in scientific research, particularly in the field of drug discovery. In
科学研究应用
合成和表征
- N-(4-甲氧基苯基)-3-硝基苯磺酰胺在各种化合物的合成中起着至关重要的作用。例如,它已被用于通过2-硝基苯磺酰胺从一级胺制备二级胺,展示了它在有机合成中的重要性(Kurosawa, Kan, & Fukuyama, 2003)。此外,它还用于喹唑啉衍生物的合成,旨在探索药理学和构效关系(Rahman et al., 2014)。
化学转化
- 该化合物还参与了多种化学转化。它在烷基化过程和保护胺基团中表现出良好效果,为化学合成提供了广泛的应用(Fukuyama, Jow, & Cheung, 1995)。它在从脂肪胺中裂解硝基苯磺酰基团中的作用突显了它在特定化学反应中的重要性(Zanoni & Stradiotto, 1991)。
抗疟疾/抗癌活性
- 研究已探索了它在抗疟疾和抗癌活性中的潜力。例如,研究表明,类似4-甲氧基苯基-4-硝基苯磺酸酯的化合物表现出显著的抗疟疾特性,尽管它们对癌细胞的有效性有所不同(Betts et al., 2006)。此外,N-烷基/芳基-N-(2,3-二氢-1,4-苯并二氧杂环己-6-基)-4-硝基苯磺酰胺已被研究用于细菌生物膜抑制和细胞毒性,表明它们在抗菌和抗癌研究中的潜力(Abbasi et al., 2020)。
光物理性质
- 已对与N-(4-甲氧基苯基)-3-硝基苯磺酰胺相关的化合物的光物理性质进行了研究,特别是在表面增强拉曼散射(SERS)中。这些研究有助于理解光化学分解反应,在光物理学领域具有重要意义(Franzke & Wokaun, 1992)。
电化学应用
- 已进行了涉及N-(4-甲氧基苯基)-3-硝基苯磺酰胺衍生物的电化学研究。这些研究侧重于这些化合物的电催化活性和传感能力,这对传感器和电化学分析工具的发展至关重要(Xue et al., 2014)。
分子和结构研究
- 该化合物的衍生物已经进行了分子和结构表征,为其在药物设计和材料科学等各个领域的潜在应用提供了见解(Murthy et al., 2018)。
作用机制
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors .
Mode of Action
It’s likely that it interacts with its targets through a series of chemical reactions, potentially involving free radical reactions .
Biochemical Pathways
Similar compounds have been shown to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .
Pharmacokinetics
Similar compounds have been studied using structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models .
Result of Action
Similar compounds have been shown to have strong electronic characteristics and meet the admet and drug-likeness requirements .
Action Environment
Similar compounds have been shown to be influenced by their environment, including the presence of other molecules and conditions such as temperature and ph .
属性
IUPAC Name |
N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-20-12-7-5-10(6-8-12)14-21(18,19)13-4-2-3-11(9-13)15(16)17/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEAQAMNXXRBQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

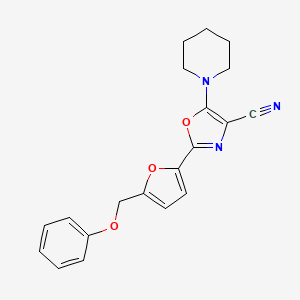
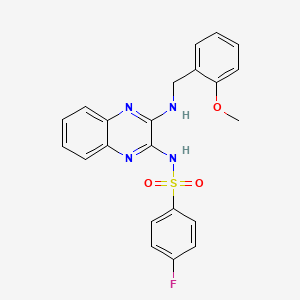
![Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2420403.png)
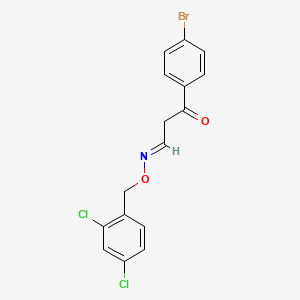
![Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2420405.png)
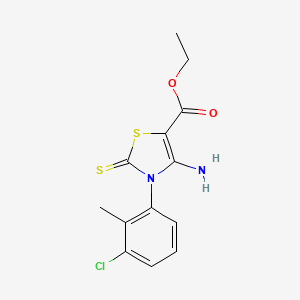

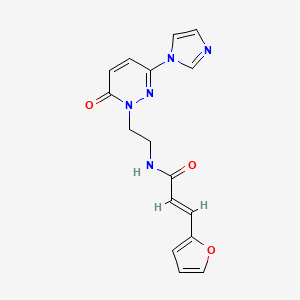
![5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine](/img/structure/B2420410.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide](/img/structure/B2420412.png)
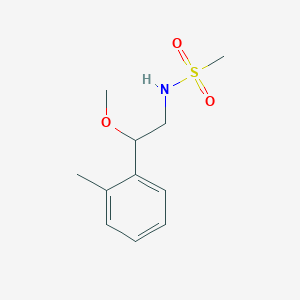
![2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B2420416.png)
